2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21FN4OS and its molecular weight is 420.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function . This can have significant implications in the context of chemotherapy, where nucleoside transport is often targeted.
Properties
CAS No. |
1242901-50-3 |
---|---|
Molecular Formula |
C23H21FN4OS |
Molecular Weight |
420.51 |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H21FN4OS/c1-15-5-4-6-16(13-15)17-14-30-21-20(17)25-23(26-22(21)29)28-11-9-27(10-12-28)19-8-3-2-7-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) |
InChI Key |
PLXOVJCPVGGTGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
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